Pyridine, 2-methoxy-5-(methoxymethyl)-
Description
Pyridine, 2-methoxy-5-(methoxymethyl)-, is a substituted pyridine derivative featuring a methoxy group at position 2 and a methoxymethyl group at position 5. The methoxymethyl group introduces steric bulk and polarity, influencing solubility and reactivity. Such compounds are often intermediates in pharmaceutical and agrochemical synthesis, where substituent positioning and electronic effects dictate their utility .
Properties
CAS No. |
133735-66-7 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-methoxy-5-(methoxymethyl)pyridine |
InChI |
InChI=1S/C8H11NO2/c1-10-6-7-3-4-8(11-2)9-5-7/h3-5H,6H2,1-2H3 |
InChI Key |
RHOUZEYZPPQSLE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In the first step, 3-dichloromethylpyridine reacts with sodium methoxide (NaOCH₃) in methanol at temperatures between 20°C and 100°C . The alkoxide ion attacks the dichloromethyl group, substituting one chlorine atom to form a methoxymethyl intermediate. A second substitution occurs at the pyridine ring’s 2-position, yielding the final product.
Key parameters :
-
Molar ratio : A 2:1 excess of sodium methoxide relative to 3-dichloromethylpyridine ensures complete substitution.
-
Solvents : Methanol serves as both reactant and solvent, though ethers (e.g., diethyl ether) are used during workup for purification.
-
Purification : Chromatography on silica gel with ethyl acetate/hexane mixtures isolates the product in >90% purity.
Industrial Adaptations and Yield Optimization
Large-scale production employs continuous flow reactors to enhance heat dissipation and minimize byproducts like 3-methoxymethylpyridine. Patent US5233043A reports a 45% isolated yield under optimized reflux conditions (3 hours, phosphorus oxychloride as catalyst). Excess methanol (5–10 equivalents) improves selectivity for the dimethoxy product.
Alternative Routes from Nicotinic Acid Derivatives
While less common, 2-methoxy-5-(methoxymethyl)pyridine can be synthesized from nicotinic acid via a multi-step pathway involving chlorination, alkoxylation, and reduction.
Stepwise Chlorination and Alkoxylation
-
Chlorination : Nicotinic acid reacts with phosphorus pentachloride (PCl₅) to form 3-trichloromethylpyridine.
-
Alkoxylation : Treatment with sodium methoxide in methanol substitutes two chlorine atoms, yielding 3-methoxymethylpyridine.
-
Oxidation and Reduction : Subsequent oxidation with dilute acid and catalytic hydrogenation introduces the 2-methoxy group.
Challenges :
-
Low overall yield (<30%) due to side reactions during chlorination.
-
Requires stringent temperature control (<50°C) to prevent decomposition.
Comparative Analysis of Methodologies
The table below contrasts the two primary synthesis routes:
Mechanistic Insights and Byproduct Management
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-methoxy-5-(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of pyridine derivatives against various cancer cell lines. For instance, a series of 2-methoxypyridine-3-carbonitriles were synthesized and assessed for their antiproliferative activities against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. Compounds exhibited promising results with IC50 values ranging from 1 to 5 µM, indicating significant potential for further development as anticancer agents .
Antimicrobial Properties
The antimicrobial efficacy of pyridine derivatives has also been explored. A study synthesized new 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amines and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives showed substantial antimicrobial activity, validating the potential of pyridine compounds in developing new antibiotics .
Organic Synthesis
Green Chemistry Approaches
The synthesis of pyridine derivatives has been optimized using environmentally friendly methods. A notable example is the preparation of 2-methoxy-5-aminopyridine through a green method involving nitration with a mixed acid in the presence of a solvent. This method not only simplifies the production process but also reduces waste generation, making it suitable for industrial applications .
Synthesis of Novel Derivatives
The compound has been utilized as a precursor in the synthesis of various functionalized pyridines. For example, novel derivatives were synthesized via cyclocondensation reactions, showcasing the versatility of pyridine compounds in generating diverse chemical entities with potential biological activities .
Material Science
Applications in Polymer Chemistry
Pyridine derivatives have been investigated for their role in polymer chemistry. They can serve as monomers or additives in the formulation of polymers with enhanced properties. Research indicates that incorporating pyridine moieties can improve thermal stability and mechanical properties of polymeric materials, making them suitable for advanced applications .
Table 1: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HepG2 | 1 |
| 5g | DU145 | 3 |
| 5h | MBA-MB-231 | 5 |
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| A | Staphylococcus aureus | 15 |
| B | Escherichia coli | 12 |
Case Studies
- Synthesis and Characterization : A study focused on synthesizing a series of methoxypyridine derivatives through condensation reactions. The compounds were characterized using NMR and mass spectrometry, confirming their structures and paving the way for biological activity assessments .
- Environmental Impact : The development of green synthesis methods for pyridine derivatives highlights the importance of reducing environmental impact in chemical manufacturing processes. The new methods reported not only enhance yield but also minimize hazardous waste production, aligning with global sustainability goals .
Mechanism of Action
The mechanism of action of Pyridine, 2-methoxy-5-(methoxymethyl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Polarity : The methoxymethyl group in the target compound enhances polarity compared to methyl or trifluoromethyl analogs, improving solubility in polar solvents.
- Stability : Methoxymethyl ethers are generally stable under basic conditions but may hydrolyze under strong acids. In contrast, chloromethyl derivatives are prone to nucleophilic attack .
- Electronic Effects : Methoxy and methoxymethyl groups donate electrons via resonance, activating the pyridine ring towards electrophilic substitution. Trifluoromethyl groups deactivate the ring, reducing reactivity .
Research Findings and Challenges
- Synthetic Yields : Nitro-substituted 2-methoxypyridines (e.g., 2-methoxy-4-methyl-5-nitropyridine) achieve high yields (95%) under optimized conditions, suggesting similar efficiency for methoxymethyl analogs .
- Photochemical Applications : A related compound, 2-methoxy-5-((spiro-epoxide)pyridine, was synthesized via visible-light-mediated catalysis (70% yield), highlighting the versatility of methoxy-pyridines in complex reactions .
Biological Activity
Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. Among these, Pyridine, 2-methoxy-5-(methoxymethyl)- (CAS No. 133735-66-7) has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a pyridine ring substituted with methoxy and methoxymethyl groups, which influence its reactivity and biological properties. The general structure can be represented as follows:
1. Antimicrobial Activity
Pyridine derivatives are known for their antimicrobial properties. A study reviewed several pyridine compounds and found that modifications in the structure significantly enhanced their antibacterial efficacy against various strains, including E. coli and S. aureus . Specifically, the presence of methoxy groups has been linked to increased activity due to enhanced lipophilicity, allowing better membrane penetration.
| Compound | Activity (MIC µg/mL) | Target Organism |
|---|---|---|
| Pyridine, 2-methoxy-5-(methoxymethyl)- | 40-50 | E. faecalis, P. aeruginosa |
| Standard Antibiotic (Ceftriaxone) | Comparable | Various |
2. Anticancer Properties
Research indicates that pyridine derivatives exhibit anticancer activity through various mechanisms, including inhibition of cell proliferation and induction of apoptosis. The compound under consideration has shown promising results in preliminary assays against cancer cell lines, with IC50 values ranging from 10 to 20 µM .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
3. Anti-inflammatory Effects
Pyridine derivatives have also been studied for their anti-inflammatory properties. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several pyridine derivatives, including 2-methoxy-5-(methoxymethyl)- against clinical isolates of Klebsiella pneumoniae. The results indicated significant inhibition zones compared to standard antibiotics, highlighting its potential as an alternative treatment option.
Case Study 2: Anticancer Activity Assessment
In a study involving human leukemia cell lines, the compound exhibited a dose-dependent response leading to reduced cell viability and increased apoptosis markers. Flow cytometry analysis confirmed that treated cells showed a significant increase in sub-G1 phase population, indicative of apoptosis .
Mechanistic Insights
The biological activity of pyridine derivatives is often attributed to their ability to interact with biological targets such as enzymes and receptors. For instance, methoxy substitutions enhance the electron-donating capacity of the pyridine nitrogen, facilitating interactions with nucleophilic sites on target proteins.
Q & A
What are effective synthetic routes for preparing 2-methoxy-5-(methoxymethyl)pyridine derivatives?
Basic Synthesis & Experimental Design
A robust method involves halogenation and functionalization of pyridine precursors. For example, 2-chloro-4-iodo-6-methoxy-5-(methoxymethyl)pyridine was synthesized by reacting 5-(methoxymethyl)-6-methoxypyridine with iodine monochloride in THF at -90°C, followed by n-BuLi addition. The product was purified via radial preparative layer chromatography (PLC) with silica gel and hexanes/ethyl acetate gradients, yielding 93% . Key factors include strict temperature control (-90°C) to avoid side reactions and the use of anhydrous solvents.
How can cross-electrophile coupling reactions be optimized for brominated pyridine intermediates?
Advanced Reaction Optimization
In cross-coupling reactions (e.g., with 5-bromo-2-methoxypyridine), catalyst selection and solvent systems critically influence yields. A reported protocol used 3-(pyridin-2-yl)propan-1-ol as a coupling partner under visible-light-mediated conditions, achieving 52% yield after silica gel chromatography (50% EtOAc/hexanes). Optimizing equivalents of reactants (1:1 ratio) and quenching with silica gel minimized decomposition . Parallel screening of Pd catalysts or photoredox systems may further improve efficiency.
What spectroscopic methods confirm the structure of 2-methoxy-5-(methoxymethyl)pyridine derivatives?
Basic Characterization Techniques
1H and 13C NMR in CDCl3 are essential for structural confirmation. For example, the methoxymethyl group in 2-chloro-4-iodo-6-methoxy-5-(methoxymethyl)pyridine shows a singlet at δ 3.42 ppm (OCH3) and δ 4.53 ppm (CH2O), while IR spectroscopy identifies key stretches (e.g., 1090 cm⁻¹ for C-O bonds) . Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional validation .
How does the methoxymethyl substituent influence reactivity in cross-coupling reactions?
Advanced Substituent Effects
The methoxymethyl group enhances electron density at the pyridine ring, facilitating oxidative addition in metal-catalyzed reactions. Comparative studies with 2-methoxy-5-(trifluoromethyl)pyridine (CAS 175277-45-9) reveal that electron-donating groups (e.g., -OCH3) accelerate coupling rates versus electron-withdrawing groups (e.g., -CF3) . Steric effects from the methoxymethyl moiety may require tailored ligands (e.g., bulky phosphines) to prevent coordination interference.
What purification strategies are effective for isolating pyridine derivatives post-synthesis?
Basic Purification Methodology
Column chromatography with silica gel and gradients of ethyl acetate/hexanes (e.g., 8:2 CHCl3:EtOAc to 98:2 EtOAc:Et3N) is widely used . For sensitive compounds, radial PLC reduces exposure to air. Recrystallization from hexanes or EtOAc/hexanes mixtures improves purity, as demonstrated for 2-chloro-4-iodo-6-methoxy-5-(methoxymethyl)pyridine (mp 74–75°C) .
What mechanistic insights exist for visible-light-mediated reactions involving pyridine derivatives?
Advanced Mechanistic Studies
Visible-light photocatalysis (e.g., using eosin Y or Ru(bpy)3²⁺) generates radical intermediates, enabling C–C bond formation under mild conditions. For 2-methoxy-5-(methoxymethyl)pyridine epoxides, light activates trifluoromethyl precursors, forming oxirane rings via single-electron transfer (SET) pathways. Kinetic studies (e.g., quenching experiments) and DFT calculations can elucidate regioselectivity .
How can researchers address contradictions in reported yields for pyridine derivative syntheses?
Data Contradiction Analysis
Discrepancies often arise from variations in reagent purity, solvent drying, or workup protocols. For instance, the reduction of 2-methoxy-5-nitropyridine to 5-amino-2-methoxypyridine yielded 70% using Fe powder in acetic acid , but higher yields (e.g., 93% ) are achievable with optimized stoichiometry and inert atmospheres. Systematic replication with controlled variables (e.g., moisture levels, reaction time) is critical.
What computational tools are used to predict the properties of methoxymethyl-substituted pyridines?
Advanced Computational Modeling
Density Functional Theory (DFT) calculates electronic effects (e.g., HOMO/LUMO energies) to predict reactivity in cross-couplings . Molecular docking studies assess binding affinities for biological applications, while Hirshfeld surface analysis evaluates crystal packing interactions . Software like Gaussian or Schrödinger Suite integrates spectroscopic data (IR, NMR) for validation.
How do steric and electronic effects of substituents impact regioselectivity in pyridine functionalization?
Advanced Regioselectivity Analysis
Steric hindrance from the methoxymethyl group directs electrophilic substitution to the 4-position of the pyridine ring. Electronic effects from -OCH3 increase nucleophilicity at the 3- and 5-positions, as seen in iodination reactions . Competitive experiments with isotopic labeling or Hammett plots quantify these effects.
What safety precautions are essential when handling methoxypyridine derivatives?
Basic Laboratory Safety
Pyridine derivatives require handling in fume hoods due to potential respiratory irritation. For 2-methoxy-5-(trifluoromethyl)pyridine, use nitrile gloves and avoid skin contact . Emergency procedures include rinsing exposed skin with soap/water and consulting poison control (P302+P352/P312) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
